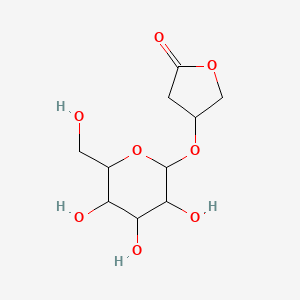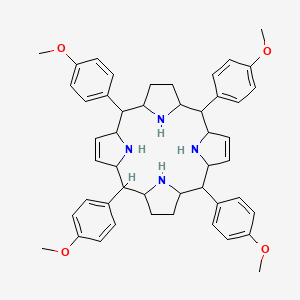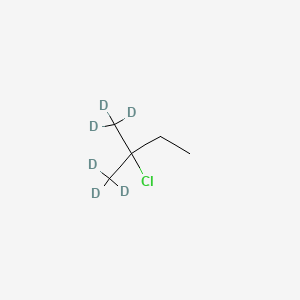
tert-Pentyl-d6 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Pentyl-d6 Chloride: is a deuterated analog of tert-Pentyl Chloride, also known as 2-chloro-2-methylbutane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5H5D6Cl, and it has a molecular weight of 112.63 g/mol . This compound is primarily used in scientific research as a labeled compound for various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with concentrated hydrochloric acid. The reaction proceeds via an S_N1 mechanism, where the alcohol is first protonated to form an oxonium ion, followed by the formation of a carbocation intermediate. The chloride ion then attacks the carbocation to form tert-Pentyl Chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process typically involves the reaction of tert-Pentyl-d6 alcohol with deuterated hydrochloric acid under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions due to the presence of the chloride leaving group. The most common reaction is the S_N1 reaction, where the compound reacts with nucleophiles to form various substituted products .
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, and thiols.
Major Products:
Hydrolysis: Reaction with water forms tert-Pentyl alcohol.
Amination: Reaction with amines forms tert-Pentyl amines.
Thioether Formation: Reaction with thiols forms tert-Pentyl thioethers.
Scientific Research Applications
Chemistry: tert-Pentyl-d6 Chloride is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures .
Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme kinetics. Its deuterium labeling allows for precise tracking of the compound within biological systems .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals, where deuterium labeling is essential for studying the pharmacokinetics and metabolic stability of these compounds .
Mechanism of Action
The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an S_N1 reaction mechanism, where the rate-determining step is the formation of a carbocation intermediate. This intermediate is highly reactive and readily reacts with nucleophiles to form the final substituted product . The presence of deuterium atoms does not significantly alter the reaction mechanism but provides valuable information in kinetic isotope effect studies .
Comparison with Similar Compounds
- tert-Pentyl Chloride (2-chloro-2-methylbutane)
- tert-Amyl Chloride (2-chloro-2-methylpropane)
- tert-Butyl Chloride (2-chloro-2-methylpropane)
Uniqueness: tert-Pentyl-d6 Chloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research applications requiring isotopic labeling. The deuterium atoms provide a distinct advantage in NMR spectroscopy and kinetic studies, allowing for more precise and accurate measurements compared to non-deuterated analogs .
Properties
Molecular Formula |
C5H11Cl |
|---|---|
Molecular Weight |
112.63 g/mol |
IUPAC Name |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
InChI Key |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])Cl |
Canonical SMILES |
CCC(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
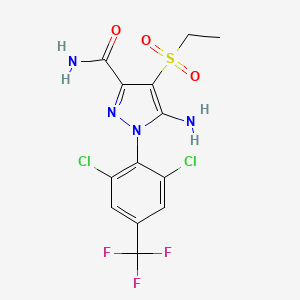


![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
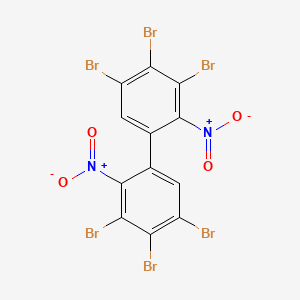

![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
